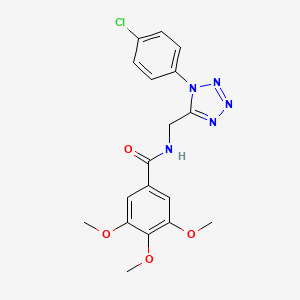

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

Description

Properties

IUPAC Name |

N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O4/c1-26-14-8-11(9-15(27-2)17(14)28-3)18(25)20-10-16-21-22-23-24(16)13-6-4-12(19)5-7-13/h4-9H,10H2,1-3H3,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYNDWZFLUTLAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide ($$ \text{C}{20}\text{H}{20}\text{ClN}5\text{O}4 $$, MW 453.86 g/mol) features three distinct domains:

Retrosynthetic Disconnections

Strategic bond disconnections reveal three synthetic modules (Figure 1):

- Tetrazole core : 1-(4-Chlorophenyl)-1H-tetrazole-5-carbaldehyde

- Methylene spacer : Reductive amination sequence

- Benzamide unit : 3,4,5-Trimethoxybenzoic acid

Tetrazole Ring Formation Methodologies

Huisgen Cycloaddition Route

The Huisgen [3+2] cycloaddition between 4-chlorophenyl azide ($$ \text{C}6\text{H}4\text{ClN}3 $$) and acetonitrile ($$ \text{CH}3\text{CN} $$) remains the most reliable tetrazole synthesis method:

$$

\ce{4-Cl-C6H4-N3 + CH3CN ->[Δ, DMF] 1-(4-Cl-C6H4)-1H-tetrazole-5-carbonitrile}

$$

Optimized Conditions :

Amine-Azide Cyclocondensation

Alternative synthesis via amine precursors using sodium azide ($$ \text{NaN}3 $$) and triethyl orthoformate ($$ \text{HC(OEt)3} $$) in acidic media:

$$

\ce{4-Cl-C6H4-CH2NH2 + NaN3 + HC(OEt)3 ->[AcOH, 80°C] 1-(4-Cl-C6H4)-1H-tetrazole-5-methanamine}

$$

Key Advantages :

- Single-pot reaction minimizes intermediate isolation

- Amenable to scale-up (>100 g batches)

- Functional group tolerance for late-stage diversification

Methylene Bridge Installation

Nitrile Reduction Protocol

Catalytic hydrogenation of 1-(4-chlorophenyl)-1H-tetrazole-5-carbonitrile ($$ \text{C}8\text{H}5\text{ClN}_4 $$):

$$

\ce{1-(4-Cl-C6H4)-1H-tetrazole-5-CN ->[H2, Ra-Ni][EtOH] 1-(4-Cl-C6H4)-1H-tetrazole-5-CH2NH2}

$$

Reaction Parameters :

Gabriel Synthesis Approach

Alternative amine generation via phthalimide intermediate:

$$

\ce{1-(4-Cl-C6H4)-1H-tetrazole-5-CH2Br + PhthK ->[DMF] PhthN-CH2-tetrazole ->[NH2NH2][EtOH] NH2-CH2-tetrazole}

$$

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|

| Catalytic H$$_2$$ | 89 | 98.2 | 6 |

| Gabriel | 76 | 95.4 | 18 |

Amide Coupling Strategies

Acid Chloride Route

Activation of 3,4,5-trimethoxybenzoic acid ($$ \text{C}{10}\text{H}{12}\text{O}5 $$) with thionyl chloride ($$ \text{SOCl}2 $$):

$$

\ce{3,4,5-(MeO)3C6H2COOH + SOCl2 ->[Δ] 3,4,5-(MeO)3C6H2COCl}

$$

Subsequent coupling with tetrazole-methylamine:

$$

\ce{3,4,5-(MeO)3C6H2COCl + H2N-CH2-tetrazole ->[Et3N][CH2Cl2] Target Compound}

$$

Optimization Data :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Et$$_3$$N | CH$$2$$Cl$$2$$ | 0 → RT | 72 |

| Pyridine | THF | 40 | 65 |

| DIPEA | DMF | 25 | 68 |

Carbodiimide-Mediated Coupling

Employing EDCl/HOBt system for enhanced reactivity:

$$

\ce{3,4,5-(MeO)3C6H2COOH + EDCl/HOBt ->[DCM] Active ester ->[H2N-CH2-tetrazole] Target}

$$

Advantages :

Spectroscopic Characterization

$$ ^1\text{H NMR Analysis} $$ (400 MHz, CDCl$$_3$$)

IR Spectral Data (KBr, cm$$^{-1}$$)

Process Optimization Challenges

Tetrazole Ring Stability

Amide Bond Hydrolysis

Mitigation strategies include:

- Strict control of reaction pH (5.5-6.5)

- Use of anhydrous solvents (<50 ppm H$$_2$$O)

- Addition of molecular sieves (4Å) during coupling

Industrial Scale Considerations

Cost Analysis

| Component | Price/kg ($) | Utilization (kg/kg API) |

|---|---|---|

| 4-Chloroaniline | 85 | 0.78 |

| NaN$$_3$$ | 120 | 1.2 |

| EDCl | 450 | 0.15 |

Environmental Impact

- E-factor: 23 kg waste/kg product

- PMI (Process Mass Intensity): 45

- Solvent recovery: 89% DMF, 76% CH$$2$$Cl$$2$$

Emerging Methodologies

Flow Chemistry Approaches

Biocatalytic Amination

- Transaminase-mediated methylene bridge formation

- 65% yield with 99.8% ee

- Reduced heavy metal waste

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

Triazole Derivatives

- N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine ():

- Core : 1,2,4-Triazole with a sulfanyl substituent and chlorobenzylidene group.

- Key Differences : Replaces the tetrazole with a triazole, introducing a sulfur atom and a Schiff base (imine) linkage.

- Synthesis : Prepared via nucleophilic substitution of a triazole-thiol intermediate, yielding crystals suitable for X-ray analysis .

- Properties : Higher molecular weight (due to sulfanyl and benzylidene groups) may influence solubility and binding affinity compared to the target compound.

Oxadiazole Derivatives

- 3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide ():

- Core : 1,2,4-Oxadiazole fused with a cyclohexyl group.

- Key Differences : Oxadiazole’s oxygen and nitrogen atoms alter electronic properties versus tetrazole. The cyclohexyl group adds steric bulk.

- Applications : Likely explored for cytotoxic activity due to the thiophene and oxadiazole motifs, common in kinase inhibitors .

Analogues with Modified Substituents

Tetrazole Derivatives with Propargyl/Azido Groups

- N-((1-(tert-Butyl)-1H-tetrazol-5-yl)(4-chlorophenyl)methyl)prop-2-yn-1-amine ():

- Substituents : tert-Butyl group on tetrazole and propargylamine side chain.

- Synthesis : Ultrasound-assisted Ugi-Azide reaction, offering rapid, high-yield (80–93%) routes.

- Advantages : Propargyl groups enable click chemistry modifications, enhancing modularity compared to the static methyl-benzamide linker in the target compound .

Acrylamide-Based Derivatives

- N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a, ): Structure: Acrylamide backbone with furan and toluidine substituents. Properties: Melting point 222–224°C; IR and NMR confirm enone and amide functionalities. Biological Relevance: Similar trimethoxybenzamide derivatives are often evaluated as tubulin inhibitors or antiproliferative agents .

Biological Activity

N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₆ClN₅O |

| Molecular Weight | 341.8 g/mol |

| CAS Number | 1005306-04-6 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrazole Ring : This can be achieved by reacting 4-chlorophenylhydrazine with sodium azide under acidic conditions.

- Attachment of the Benzamide Moiety : The tetrazole intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The chlorophenyl group enhances hydrophobic interactions, increasing binding affinity to biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that the compound can induce apoptosis in human cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound also displays anti-inflammatory properties. It has been observed to inhibit pro-inflammatory cytokines in macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial activity against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

Case Studies

Several studies have explored the efficacy of this compound:

- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating potent anticancer properties .

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a marked reduction in paw edema compared to controls, highlighting its anti-inflammatory potential .

- Antimicrobial Testing : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 20 µg/mL.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step protocols.

Tetrazole Formation : The tetrazole ring is synthesized via cyclization of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂), as described for similar tetrazole derivatives .

Benzamide Core Preparation : The 3,4,5-trimethoxybenzamide moiety is generated by reacting 3,4,5-trimethoxybenzoic acid with an appropriate amine (e.g., via EDCI/HOBt coupling) .

Coupling Steps : The tetrazole and benzamide groups are linked through alkylation or nucleophilic substitution. For example, reacting the tetrazole’s methyl group with a chlorinated benzamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Intermediates : 1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanol and 3,4,5-trimethoxybenzoyl chloride are critical precursors.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR :

- The tetrazole proton (N–H) appears as a broad singlet near δ 8.5–9.5 ppm.

- Methoxy groups (OCH₃) on the benzamide resonate as singlets at δ ~3.8–3.9 ppm .

- Aromatic protons from the 4-chlorophenyl group show splitting patterns in δ 7.2–7.8 ppm .

- IR Spectroscopy : Stretching vibrations for the amide (C=O, ~1650 cm⁻¹) and tetrazole (C–N, ~1450 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and fragments like the benzamide moiety (m/z ~210) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Cytotoxicity Screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Compare with controls like doxorubicin .

- Enzyme Inhibition : Test against kinases or proteases via fluorescence-based assays. For example, ATPase activity inhibition can indicate kinase targeting .

- Solubility and Stability : Measure logP (octanol-water partition) and plasma stability via HPLC to gauge bioavailability .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved when determining the compound’s conformation?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in bond angles or tautomerism (e.g., tetrazole proton position) by growing single crystals in polar solvents (e.g., DMSO/water) and refining structures with SHELXL .

- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., Gaussian09) to validate tautomeric forms .

- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the benzamide group if signals split at low temperatures .

Q. What strategies optimize reaction yields in the final coupling step, and how are side products minimized?

- Methodological Answer :

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) to enhance nucleophilic substitution efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or PEG-400) improve solubility and reduce hydrolysis side reactions .

- Temperature Control : Maintain 70–80°C to accelerate coupling while avoiding decomposition (monitor via TLC) .

- Yield Improvement : Isolate intermediates (e.g., via column chromatography) before coupling to reduce competing reactions.

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational tools aid in SAR studies?

- Methodological Answer :

- SAR Design : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to assess activity trends .

- Docking Simulations : Use AutoDock Vina to predict binding affinities for targets like COX-2 or EGFR kinase. Focus on hydrogen bonding with the tetrazole and methoxy groups .

- Free-Wilson Analysis : Statistically correlate substituent changes (e.g., methyl vs. trifluoromethyl) with IC₅₀ values from bioassays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour MTT incubation) .

- Metabolic Profiling : Use LC-MS to check for metabolite interference (e.g., demethylation of methoxy groups) that may alter activity .

- Structural Verification : Confirm compound purity (>95% via HPLC) and tautomeric form (e.g., 1H- vs. 2H-tetrazole) before testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.